Tucidinostat, also known as chidamide, is a novel histone deacetylase inhibitor (HDAC inhibitor) classified under the benzamide category. It is primarily utilized in oncology for its antineoplastic properties, specifically for treating relapsed or refractory peripheral T-cell lymphoma. Tucidinostat selectively inhibits class I HDACs (HDAC1, HDAC2, and HDAC3) and class IIb HDAC (HDAC10), leading to increased acetylation of histone proteins and modulation of gene expression related to cancer progression. The compound was developed in China and has received regulatory approval in various regions, including Japan and China .
Tucidinostat was first approved by the Chinese Food and Drug Administration in December 2014 for the treatment of peripheral T-cell lymphoma and has since gained orphan drug status in Japan .
The synthesis of tucidinostat involves several key steps:
Tucidinostat's molecular structure can be described as follows:
Tucidinostat undergoes various chemical reactions primarily related to its mechanism of action as an HDAC inhibitor. The inhibition of histone deacetylases leads to:
Tucidinostat acts by selectively inhibiting specific HDAC isoenzymes, particularly those overexpressed in certain cancers. This inhibition results in:
The purity of tucidinostat can reach up to 99.76% when synthesized under optimized conditions using high-performance liquid chromatography techniques .
Tucidinostat has several scientific applications:
Epigenetic modifications—reversible, heritable changes in gene expression without alterations to the DNA sequence—are fundamental regulators of cellular identity and function. In cancer, dysregulation of epigenetic machinery drives malignant transformation by silencing tumor suppressor genes and activating oncogenic pathways [1] [8]. Key epigenetic processes include DNA methylation, histone modification, and chromatin remodeling. Among these, histone acetylation is dynamically controlled by histone acetyltransferases (writers) and histone deacetylases (erasers). Aberrant overexpression of histone deacetylases leads to hypoacetylation of histones, resulting in a condensed chromatin structure that represses transcription of critical regulatory genes. This suppression affects pathways governing cell cycle arrest (e.g., p21), apoptosis (e.g., BCL-2 family proteins), and DNA repair [1] [5]. Recurrent mutations in epigenetic modifiers like EZH2, CREBBP, KMT2D, and ARID1A further underscore the centrality of epigenetic dysregulation in cancers such as lymphoma and leukemia [1]. Unlike genetic mutations, epigenetic alterations are pharmacologically reversible, positioning histone deacetylase inhibitors as promising therapeutic agents [8].
Table 1: Epigenetic Modifiers Implicated in Oncogenesis
Category | Representative Enzymes | Function in Cancer |
---|---|---|
Writers | EZH2, DOT1L, EP300 | Catalyze addition of epigenetic marks; frequent gain-of-function mutations |
Erasers | HDACs, KDM5 | Remove epigenetic marks; overexpression silences tumor suppressors |
Readers | Bromodomain proteins | Interpret epigenetic marks; aberrant recruitment in oncogenesis |
Chromatin Remodelers | ARID1A, SETD2 | Alter chromatin accessibility; frequent loss-of-function mutations |
The 18 known human histone deacetylases are classified into four classes based on sequence homology and cofactor dependence:
In cancer, class I histone deacetylases (Histone Deacetylase 1/2/3) are frequently overexpressed, promoting uncontrolled proliferation by repressing cyclin-dependent kinase inhibitors. Histone Deacetylase 3 additionally stabilizes oncogenic transcription factors like BCL6 in lymphoma [1] [3]. Beyond direct tumorigenic effects, histone deacetylases facilitate immune evasion by modulating the tumor microenvironment. Histone Deacetylase 10 upregulation suppresses tumor antigen presentation, while Histone Deacetylase 6 and Histone Deacetylase 11 enhance immunosuppressive functions of regulatory T cells and myeloid-derived suppressor cells [8] [10]. Critically, histone deacetylase inhibition can upregulate programmed death ligand 1 expression, potentially sensitizing tumors to immune checkpoint blockade [2] [10].
Table 2: Oncogenic Functions of Key Histone Deacetylase Isoforms
Histone Deacetylase Class | Isoforms | Tumor-Promoting Mechanisms |
---|---|---|
Class I | Histone Deacetylase 1, Histone Deacetylase 2, Histone Deacetylase 3 | Repress p21 and p53; drive cell cycle progression; inhibit apoptosis |
Class IIb | Histone Deacetylase 10 | Impairs antigen processing machinery; reduces tumor immunogenicity |
Class IIb | Histone Deacetylase 6 | Activates STAT3 signaling; promotes metastasis |
Class IV | Histone Deacetylase 11 | Expands myeloid-derived suppressor cell populations; inhibits T-cell function |
Tucidinostat (formerly chidamide; trade names Epidaza/Hiyasta) is an orally bioavailable benzamide-class histone deacetylase inhibitor discovered in China. It selectively targets class I isoforms (Histone Deacetylase 1, Histone Deacetylase 2, Histone Deacetylase 3) and the class IIb isoform Histone Deacetylase 10 [1] [6]. Unlike pan-histone deacetylase inhibitors (e.g., vorinostat, panobinostat), tucidinostat’s subtype selectivity minimizes off-target effects while retaining potent antitumor activity [1] [3]. Its development emerged from efforts to overcome limitations of first-generation histone deacetylase inhibitors, particularly their toxicity profiles and lack of efficacy in solid tumors.
Approved by China’s National Medical Products Administration in 2014 for relapsed or refractory peripheral T-cell lymphoma, tucidinostat represented China’s first indigenously developed histone deacetylase inhibitor [1] [6]. Subsequent approvals included hormone receptor-positive HER2-negative advanced breast cancer (China, 2019) and relapsed or refractory adult T-cell leukemia-lymphoma (Japan, 2021) [1] [4]. Mechanistically, tucidinostat induces histone hyperacetylation, reactivating silenced tumor suppressors. Preclinical studies demonstrate it triggers G1 cell cycle arrest, mitochondrial apoptosis, and reactive oxygen species accumulation in malignant cells [1]. Notably, it also exerts immunomodulatory effects by enhancing chemokine signaling (e.g., CCL5) to recruit CD8+ T cells and promoting M1 macrophage polarization in the tumor microenvironment [10]. This dual action—direct tumor suppression and immune activation—underpins its synergy with immunotherapy agents like programmed death ligand 1 inhibitors [10].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6